An In-depth Technical Guide on the Synthesis and Characterization of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde
An In-depth Technical Guide on the Synthesis and Characterization of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde. This pyrrole derivative is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the pyrrole scaffold in numerous biologically active molecules and functional materials. This document outlines a detailed synthetic protocol, summarizes key characterization data, and presents visual workflows to facilitate a deeper understanding of the processes involved.
Synthesis
The synthesis of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde can be efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 1-(p-tolyl)-1H-pyrrole, via the Clauson-Kaas reaction. The subsequent step employs the Vilsmeier-Haack reaction to introduce a formyl group at the C2 position of the pyrrole ring.
Step 1: Synthesis of 1-(p-tolyl)-1H-pyrrole
The Clauson-Kaas reaction is a reliable method for the synthesis of N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran.
Experimental Protocol:
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In a round-bottom flask, dissolve p-toluidine (1 equivalent) in glacial acetic acid.
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To this solution, add 2,5-dimethoxytetrahydrofuran (1 equivalent).
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Heat the reaction mixture at reflux for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
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Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude 1-(p-tolyl)-1H-pyrrole.
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Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds. This protocol is adapted from the synthesis of a structurally similar compound, 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde.
Experimental Protocol:
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In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 6.5 equivalents) and cool it in an ice-water bath.
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Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
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Dissolve 1-(p-tolyl)-1H-pyrrole (1 equivalent) in a minimal amount of anhydrous DMF.
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Add the solution of 1-(p-tolyl)-1H-pyrrole dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
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Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
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Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is approximately 7-8.
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The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash it with cold water.
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If the product does not precipitate, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
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Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to obtain the crude 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Characterization
Table 1: Physicochemical and Spectroscopic Data
| Property | Data for 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| CAS Number | 30186-38-0 |
| Appearance | Expected to be a crystalline solid. |
| Melting Point | Not reported in the searched literature. |
| ¹H NMR (CDCl₃) | Expected chemical shifts (δ, ppm): Aldehyde proton (~9.5-10.0, s), Aromatic protons on the p-tolyl group (~7.2-7.4, m), Pyrrole protons (~6.3-7.2, m), Methyl protons (~2.4, s). |
| ¹³C NMR (CDCl₃) | Expected chemical shifts (δ, ppm): Aldehyde carbonyl (~180-185), Aromatic and pyrrole carbons (~110-140), Methyl carbon (~21). |
| FTIR (KBr, cm⁻¹) | Expected characteristic peaks: C=O stretch of aldehyde (~1660-1680), C-H stretch of aldehyde (~2720, ~2820), Aromatic C=C stretches (~1500-1600), C-N stretch (~1300-1400). |
| Mass Spectrum (EI) | Expected molecular ion peak (M⁺) at m/z = 185. |
Visualized Workflows
To provide a clearer understanding of the synthesis and characterization processes, the following diagrams have been generated using the DOT language.
Synthetic Workflow
Caption: Synthetic pathway for 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde.
Characterization Workflow
Caption: Logical workflow for the characterization of the final product.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde. The outlined two-step synthetic route, employing the Clauson-Kaas and Vilsmeier-Haack reactions, offers a practical approach for obtaining this valuable heterocyclic compound. The provided characterization data, though based on analogous structures, serves as a useful reference for researchers. The visualized workflows further enhance the clarity of the experimental and analytical processes, making this guide a valuable resource for professionals in the fields of chemical synthesis and drug development. Further research to obtain and publish the specific experimental characterization data for the title compound is encouraged to complete the scientific record.
